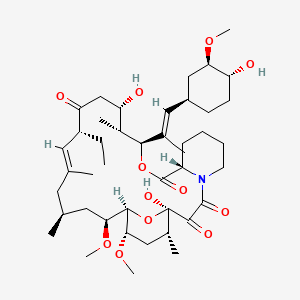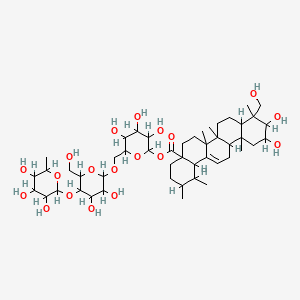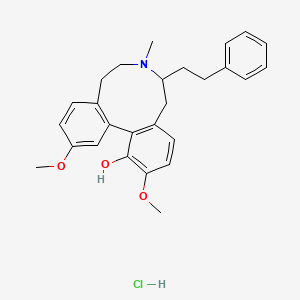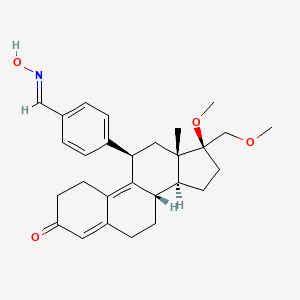
Plicacetin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amicetin B is a new amicetin-like antibiotic.
Applications De Recherche Scientifique
Polysome Metabolism in Bacteria
Amicetin B, a nucleoside antibiotic, significantly inhibits protein synthesis in bacteria. It stabilizes polysomes in bacterial cells and cell-free extracts. This stabilization effect of Amicetin B is useful in studying polysome and messenger ribonucleic acid metabolism in vivo, offering insights into antibiotic interactions with bacterial ribosomes (Ennis, 1972).
Amicetin Biosynthesis and Molecular Structure
Research on Amicetin B biosynthesis reveals its complex molecular structure and the process of forming the amicetin skeleton, involving the linkage of various moieties. This understanding is crucial for developing synthetic pathways and understanding the biochemical mechanisms of antibiotic action (Zhang et al., 2012).
Antibiotic Mechanism and Potential Drug Design
Amicetin B's binding to the ribosomal subunit in bacteria has been structurally characterized, indicating its selective inhibition of prokaryotic translation. This property makes it a potential lead compound for anti-tubercular treatments compatible with anti-retroviral therapy (Serrano et al., 2020).
Antibacterial and Antiviral Properties
Amicetin B has demonstrated significant antibacterial and antiviral properties. It offers protection against various viruses, including herpes simplex, and has shown promising results in combating bacterial infections (Alarcón et al., 1984).
Ribosomal Interaction and Inhibition
Studies show that Amicetin B interacts with the peptidyl transferase region of bacterial ribosomes, inhibiting peptide bond formation. This action contributes to its effectiveness as an antibiotic and helps in understanding the molecular interactions of nucleoside antibiotics (Gu & Lovett, 1995).
Propriétés
Numéro CAS |
43043-15-8 |
|---|---|
Formule moléculaire |
C25H35N5O7 |
Poids moléculaire |
517.6 g/mol |
Nom IUPAC |
4-amino-N-[1-[5-[5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C25H35N5O7/c1-13-17(37-24-22(32)21(31)20(29(3)4)14(2)36-24)9-10-19(35-13)30-12-11-18(28-25(30)34)27-23(33)15-5-7-16(26)8-6-15/h5-8,11-14,17,19-22,24,31-32H,9-10,26H2,1-4H3,(H,27,28,33,34) |
Clé InChI |
NFOMJDXALJABQF-SIPWQYCSSA-N |
SMILES |
CC1C(CCC(O1)N2C=CC(=NC2=O)NC(=O)C3=CC=C(C=C3)N)OC4C(C(C(C(O4)C)N(C)C)O)O |
SMILES canonique |
CC1C(CCC(O1)N2C=CC(=NC2=O)NC(=O)C3=CC=C(C=C3)N)OC4C(C(C(C(O4)C)N(C)C)O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
4-amino-N-(1-(5-((4,6-dideoxy-4-(dimethylamino)hexopyranosyl)oxy)-6-methyltetrahydro-2H-pyran-2-yl)-2-oxo-1,2-dihydro-4-pyrimidinyl)benzamide benzamide, 4-amino-N-(1-(5-((4,6-dideoxy-4-(dimethylamino)hexopyranosyl)oxy)tetrahydro-6-methyl-2H-pyran-2-yl)-1,2-dihydro-2-oxo-4-pyrimidinyl)- plicacetin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)-2-[2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-10-[5-(5-hydroxy-4-methoxy-6-methyloxan-3-yl)oxy-4,6-dimethyl-4-(methylamino)oxan-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]-2-hydroxyacetate](/img/structure/B1665274.png)












